N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide
CAS No.: 6182-51-0
Cat. No.: VC11857891
Molecular Formula: C17H15ClN4OS
Molecular Weight: 358.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6182-51-0 |
|---|---|
| Molecular Formula | C17H15ClN4OS |
| Molecular Weight | 358.8 g/mol |
| IUPAC Name | N-[[4-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-methylbenzamide |
| Standard InChI | InChI=1S/C17H15ClN4OS/c1-11-6-8-12(9-7-11)16(23)19-10-15-20-21-17(24)22(15)14-5-3-2-4-13(14)18/h2-9H,10H2,1H3,(H,19,23)(H,21,24) |
| Standard InChI Key | YMNWLNCXIFLASC-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3Cl |
Introduction
Chemical Identity and Molecular Characteristics
The compound is defined by the IUPAC name N-{[4-(2-chlorophenyl)-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-3-yl]methyl}-4-methylbenzamide and possesses the molecular formula C₁₇H₁₅ClN₄OS, corresponding to a molecular weight of 358.8 g/mol. Its structure integrates three key components:
-
A 4-methylbenzamide moiety, providing hydrophobic character and potential hydrogen-bonding sites.
-
A 1,2,4-triazole ring substituted at position 4 with a 2-chlorophenyl group and at position 5 with a sulfanylidene (=S) group.
-
A methylene (–CH₂–) linker bridging the benzamide and triazole units.
The SMILES notation (CCCCOC1=CC=C(C=C1)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3Cl) and InChIKey (WSOFMWZYOVHHET-UHFFFAOYSA-N) further specify its connectivity and stereoelectronic properties.
Synthetic Pathways and Methodological Considerations
The synthesis of this compound follows strategies analogous to those reported for related 1,2,4-triazole-benzamide hybrids. A representative route involves:
Step 1: Preparation of 4-Amino-5-sulfanylidene-1H-1,2,4-triazole
The triazole core is synthesized via cyclocondensation of thiocarbazide derivatives under acidic conditions, yielding the 5-sulfanylidene group critical for subsequent functionalization .
Step 2: Alkylation with 4-Methylbenzyl Chloride
The amino group at position 4 of the triazole undergoes alkylation with 4-methylbenzyl chloride, introducing the benzamide precursor. This step typically employs polar aprotic solvents (e.g., DMF) and mild heating (60–80°C) to achieve moderate yields.
Step 3: Coupling with 2-Chlorophenyl Isocyanate
The 2-chlorophenyl substituent is introduced via nucleophilic addition-elimination at the triazole’s N1 position. Catalytic bases such as triethylamine facilitate this reaction, often conducted in dichloromethane at room temperature .
Key Challenges:
-
Regioselectivity: Competing reactions at triazole N1 and N2 positions necessitate careful control of stoichiometry and reaction time.
-
Purification: Silica gel chromatography or recrystallization from ethanol/water mixtures is required to isolate the pure product .
Structural and Crystallographic Insights
X-ray diffraction studies of analogous compounds (e.g., N-{[4-(3-phenyl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamide) reveal critical structural motifs :
| Feature | Observation |
|---|---|
| Triazole Ring Geometry | Nearly planar arrangement with bond angles consistent with aromatic delocalization. |
| Sulfanylidene Group | Acts as a hydrogen-bond acceptor, forming intermolecular N–H···S interactions. |
| Chlorophenyl Orientation | Ortho-chloro substitution induces steric hindrance, influencing crystal packing. |
In the solid state, these compounds often form centrosymmetric dimers via N–H···O and N–H···S hydrogen bonds, stabilizing the crystal lattice . Disorder in solvent molecules (e.g., ethanol) is common, as observed in occupancy ratios of 0.906:0.094 in related structures .
Applications in Drug Discovery and Development
This compound’s modular structure positions it as a versatile scaffold for medicinal chemistry:
-
Lead Optimization: The methylene linker allows for facile substitution to tune pharmacokinetic properties.
-
Prodrug Design: The amide bond can be modified to ester prodrugs, enhancing membrane permeability.
-
Targeted Therapies: Functionalization at the triazole N4 position enables conjugation to targeting moieties (e.g., folate ligands) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume